Bienvenue dans la boutique en ligne BenchChem!

Ganetespib

Non-Small Cell Lung Cancer Hsp90 Inhibition Drug Potency

Choose Ganetespib (STA-9090) for your Hsp90 research: a fully synthetic, non-geldanamycin inhibitor with a unique triazolone scaffold delivering 10–100× greater potency than 17-AAG in NSCLC and canine cancer models. Its long tumor half-life (58.3 hr) supports once-weekly dosing, reducing animal handling stress. Critically, it lacks the retinal toxicity seen with NVP-AUY922, ensuring cleaner long-term study data. Ideal for in vivo xenograft models and isoform-specific Hsp90 investigations.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 888216-25-9
Cat. No. B611964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanetespib
CAS888216-25-9
SynonymsSTA9090;  STA 9090;  STA-9090;  Ganetespib
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O
InChIInChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)
InChIKeyRVAQIUULWULRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganetespib (STA-9090) 888216-25-9: A Resorcinolic Triazolone Hsp90 Inhibitor for Advanced Cancer Research


Ganetespib (CAS 888216-25-9), also designated STA-9090, is a fully synthetic, non-geldanamycin inhibitor of heat shock protein 90 (Hsp90), belonging to the resorcinol-containing triazolone chemical class [1]. It functions by competitively binding to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function and promoting the proteasomal degradation of numerous oncogenic client proteins [2]. Ganetespib exhibits a high binding affinity for Hsp90, with a reported dissociation constant (Kd) of 24 nM, underscoring its potent target engagement [3]. This compound is a second-generation agent designed to overcome the limitations associated with first-generation, natural product-derived ansamycin inhibitors like 17-AAG (tanespimycin) [4].

Why Ganetespib Cannot Be Interchanged with Other Hsp90 Inhibitors in Preclinical or Clinical Studies


Ganetespib exhibits a distinct profile of potency, safety, and tumor penetration compared to other Hsp90 inhibitors, including the first-generation ansamycin 17-AAG (tanespimycin) and the second-generation synthetic compound NVP-AUY922 (luminespib) [1]. Simple substitution based on class membership is not scientifically valid. Its unique triazolone structure confers a 10- to 100-fold increase in potency against certain cancer cell lines compared to 17-AAG, along with a significantly improved safety profile regarding ocular toxicity when contrasted with NVP-AUY922 [2][3]. Furthermore, its distinct physicochemical properties translate to superior tumor penetration and retention kinetics, a critical advantage for in vivo efficacy that is not shared across all Hsp90 inhibitors [4].

Ganetespib vs. 17-AAG and NVP-AUY922: A Quantitative Guide to Key Differentiators for Research and Procurement


Potency in NSCLC Cell Lines: Ganetespib vs. 17-AAG

Ganetespib demonstrates markedly superior potency compared to the first-generation Hsp90 inhibitor 17-AAG across a panel of genetically defined non-small cell lung cancer (NSCLC) cell lines. This difference is quantitative and substantial, with ganetespib requiring concentrations approximately an order of magnitude lower to achieve the same inhibitory effect on cell proliferation [1].

Non-Small Cell Lung Cancer Hsp90 Inhibition Drug Potency

Cytotoxicity in Canine Mast Cell Cancer: Ganetespib vs. 17-AAG

In a head-to-head study using malignant canine mast cell lines, ganetespib showed far greater cytotoxic potency than 17-AAG. The difference was most pronounced in the C2 cell line, where ganetespib's IC50 was over 50 times lower than that of 17-AAG [1].

Comparative Oncology Mast Cell Tumors Veterinary Cancer Research

Ocular Safety Profile: Ganetespib vs. NVP-AUY922 and 17-DMAG

A key differentiator for ganetespib is its favorable ocular safety profile. A rat model designed to predict clinical visual disturbances demonstrated that, unlike the Hsp90 inhibitors 17-DMAG and NVP-AUY922 (luminespib), ganetespib did not induce retinal injury. This difference is mechanistically linked to its rapid elimination from retinal tissue [1].

Drug Safety Assessment Retinal Toxicity Hsp90 Inhibitor Toxicology

Tumor Penetration and Intratumoral Retention

Ganetespib's physicochemical properties confer a distinct advantage in tumor penetration and retention compared to other Hsp90 inhibitors. Studies have demonstrated its ability to achieve and maintain high drug levels within tumor tissue, including poorly perfused hypoxic regions, leading to prolonged pharmacodynamic effects [1]. While this is a class-level inference for resorcinolic Hsp90 inhibitors, direct data on ganetespib's tumor half-life supports its unique profile [2].

Tumor Pharmacokinetics Drug Distribution Xenograft Model

Isoform-Specific Binding Preferences: Ganetespib vs. Geldanamycin

Although both ganetespib and geldanamycin target the same ATP-binding pocket, they display distinct binding preferences for the two major cytosolic isoforms of Hsp90, HSP90α and HSP90β. This isoform selectivity may have implications for their biological activity and client protein degradation profiles [1].

Hsp90 Isoforms HSP90AA1 HSP90AB1 Binding Affinity

High-Impact Applications of Ganetespib Based on Quantified Differentiation


In Vivo Efficacy Studies in NSCLC Models

Ganetespib is ideally suited for in vivo xenograft or genetically engineered mouse models of non-small cell lung cancer (NSCLC). Its demonstrated 20-fold greater potency compared to 17-AAG in vitro [1] directly translates to more robust tumor growth inhibition in vivo [1]. Crucially, its unique pharmacokinetic profile, characterized by a long tumor half-life of 58.3 hours [1], allows for effective once-weekly dosing regimens. This is a significant practical advantage for researchers, reducing animal handling stress and facilitating long-term studies. The compound's ability to extensively penetrate hypoxic tumor regions [2] further supports its use in studying tumor microenvironment and drug resistance mechanisms.

Comparative Oncology Studies in Spontaneous Canine Tumor Models

For researchers in comparative oncology, ganetespib offers a major advantage over first-generation Hsp90 inhibitors like 17-AAG. The stark potency difference in canine mast cell cancer lines (e.g., a 50-fold lower IC50 in C2 cells) [3] demonstrates that ganetespib is a far more effective tool for achieving robust Hsp90 inhibition in these models. This increased potency, coupled with its favorable safety profile regarding ocular toxicity [4], makes it a safer and more efficacious candidate for evaluating Hsp90-targeted therapies in translational canine cancer studies, which serve as a critical bridge between preclinical rodent work and human clinical trials.

Long-Term Toxicology and Mechanism-of-Action Studies

When investigating the chronic effects of Hsp90 inhibition or conducting long-term toxicology studies, ganetespib is the preferred compound among synthetic Hsp90 inhibitors. The direct comparative evidence showing that it does not induce retinal toxicity in a rat model, in stark contrast to compounds like NVP-AUY922 and 17-DMAG which cause marked photoreceptor cell death [4], is a decisive differentiator. This safety advantage allows researchers to study the biological consequences of prolonged Hsp90 inhibition without the confounding variable of dose-limiting ocular toxicity, leading to cleaner and more interpretable data on target engagement and downstream effects.

Investigating Hsp90 Isoform-Specific Biology

Researchers focused on the fundamental biology of Hsp90 isoforms will find ganetespib a valuable probe. While it shares the same ATP-binding site as other inhibitors like geldanamycin, evidence shows it differentially accesses distinct conformational states of HSP90α and HSP90β [5]. This unique binding behavior provides a tool to dissect isoform-specific functions and to understand how subtle differences in inhibitor binding can lead to divergent effects on client protein degradation. Using ganetespib in comparative studies alongside other Hsp90 inhibitors can yield insights into the conformational dynamics of Hsp90 and inform the design of next-generation inhibitors with tailored selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganetespib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.